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molecular formula C9H11BrO B8676968 (3-Bromo-2,6-dimethylphenyl)methanol

(3-Bromo-2,6-dimethylphenyl)methanol

Cat. No. B8676968
M. Wt: 215.09 g/mol
InChI Key: ZPRRITVUFUMJMN-UHFFFAOYSA-N
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Patent
US04375476

Procedure details

Using dried glassware, a solution of lithium aluminum hydride (0.79 gram, 0.021 mole) in dry tetrahydrofuran (90 ml) was cooled in a dry ice/acetone bath (78° C.) under a nitrogen atmosphere, and methyl 3-bromo-2,6-dimethylbenzoate (5.0 grams, 0.021 mole) in dry tetrahydrofuran (10 ml) was added. The mixture was stirred at room temperature for four hours, and a mixture of tetrahydrofuran (9 ml) in water (1 ml) was added, followed by water (10 ml) and 3 N hydrochloric acid until the solution was acidic. The reaction mixture was extracted with three 200 ml portions of diethyl ether. The combined extracts were dried over magnesium sulfate, filtered and the solvent evaporated to give (3-bromo-2,6-dimethylphenyl)methanol (5.8 grams). The ir spectrum was consistent with the named compound.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[C:9]([CH3:19])=[C:10]([C:15]([CH3:18])=[CH:16][CH:17]=1)[C:11](OC)=[O:12].Cl>O1CCCC1.O>[Br:7][C:8]1[C:9]([CH3:19])=[C:10]([CH2:11][OH:12])[C:15]([CH3:18])=[CH:16][CH:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Using dried glassware
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with three 200 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 128.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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